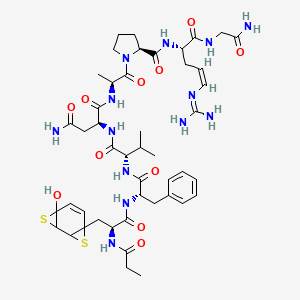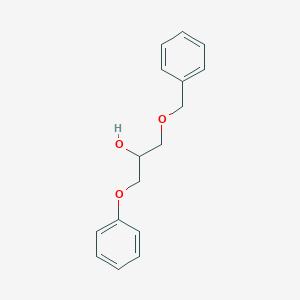![molecular formula C11H15N5O4 B14657394 1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol CAS No. 51222-28-7](/img/structure/B14657394.png)
1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, an amino group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the amino and hydroxymethyl groups under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the amino group can produce secondary or tertiary amines.
科学的研究の応用
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, thereby modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the hydroxymethyl group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
51222-28-7 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-(7-amino-1-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-16-7-5(13-3-14-11(7)12)6(15-16)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14) |
InChIキー |
MTJRJNHWOVXLLF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=N1)C3C(C(C(O3)CO)O)O)N=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




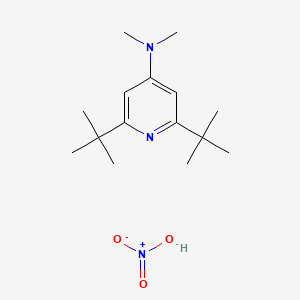
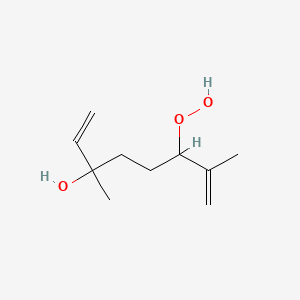
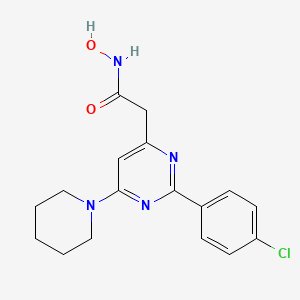
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)

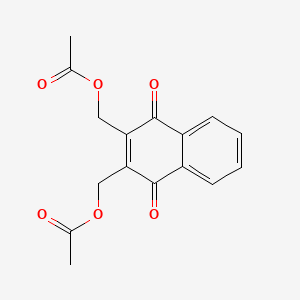
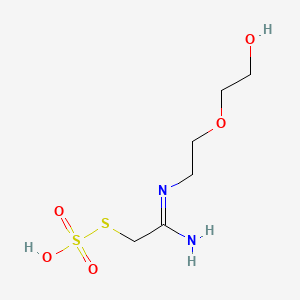
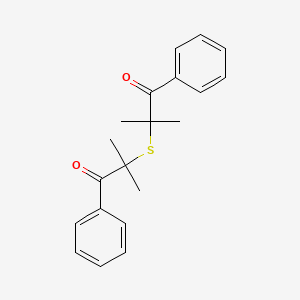
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
